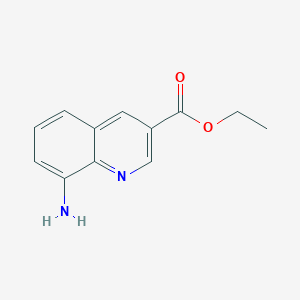

Ethyl 8-aminoquinoline-3-carboxylate

Descripción

Historical Context and Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery opened the door to a new class of heterocyclic compounds. A significant milestone in its history was the identification of the quinoline core in quinine (B1679958), a natural product extracted from the bark of the cinchona tree, which was the primary treatment for malaria for centuries. rsc.org This link between the quinoline structure and potent biological activity spurred extensive research into its synthesis and derivatization.

Classic synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, developed in the late 19th century, provided chemists with the tools to construct a wide variety of quinoline derivatives. nih.gov These methods, often involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors, laid the groundwork for the systematic exploration of quinoline chemistry. nih.gov The ability to modify the quinoline ring at various positions allowed for the fine-tuning of its electronic and steric properties, leading to the development of numerous compounds with significant applications.

Overview of Nitrogen-Containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles are organic compounds that contain at least one nitrogen atom within a ring structure. This class of compounds is of paramount importance in chemistry and biology, forming the core of many natural products, including alkaloids, vitamins, and nucleic acids. nih.gov The presence of the nitrogen atom imparts unique chemical properties to these molecules. It can act as a hydrogen bond acceptor or donor, coordinate with metal ions, and influence the aromaticity and reactivity of the ring system.

In chemical research, nitrogen heterocycles serve as versatile building blocks for the synthesis of complex organic molecules. Their diverse reactivity allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures. nih.gov Furthermore, the incorporation of nitrogen atoms into cyclic structures is a key strategy in the design of functional materials, such as dyes, polymers, and organic light-emitting diodes (OLEDs).

Importance of Functionalized Quinoline Scaffolds in Therapeutic Medicine and Materials Science

The functionalization of the quinoline scaffold has been a highly fruitful area of research, leading to compounds with a broad spectrum of applications. In therapeutic medicine, quinoline derivatives have been developed as treatments for a wide range of diseases. Beyond the historic success of quinine and its synthetic analogs like chloroquine (B1663885) and primaquine (B1584692) for malaria, functionalized quinolines have shown efficacy as antibacterial (e.g., fluoroquinolones), anticancer, anti-inflammatory, and antiviral agents. justia.com The ability to introduce various functional groups onto the quinoline ring allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties, enhancing its therapeutic potential.

In the realm of materials science, the rigid, planar structure and the presence of a nitrogen atom make quinoline derivatives attractive components for advanced materials. They are utilized in the development of fluorescent sensors for metal ions, corrosion inhibitors, and as ligands in catalysis. justia.com The tunable electronic properties of functionalized quinolines also make them promising candidates for applications in organic electronics.

Chemical Profile of Ethyl 8-aminoquinoline-3-carboxylate

While the broader quinoline family is well-documented, specific derivatives such as this compound represent key intermediates for further chemical exploration.

| Property | Data |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 190138-00-2 |

| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC(N)=C2N=C1 |

Data sourced from commercial supplier information.

The structure of this compound combines the key features of an amino group at the 8-position and an ethyl carboxylate group at the 3-position of the quinoline ring. This unique arrangement of functional groups offers multiple sites for chemical modification, making it a valuable synthon for the construction of more complex molecules. The amino group can be readily acylated, alkylated, or used as a directing group in C-H activation reactions, while the ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Synthesis and Research Applications

The synthesis of functionalized quinolines, including esters like this compound, often employs multicomponent reactions or modifications of classical named reactions. For instance, variations of the Friedländer or Gould-Jacobs reactions can be adapted to produce quinoline-3-carboxylates.

Research into 8-aminoquinoline (B160924) derivatives is particularly active in the field of medicinal chemistry. The 8-aminoquinoline scaffold is a key component of several antimalarial drugs, and new derivatives are continuously being explored for their potential to overcome drug resistance. google.com While specific research focusing solely on this compound is not extensively published in readily accessible literature, its role as a precursor to bioactive molecules is evident from patent literature and synthetic methodology studies. For example, compounds with the 8-aminoquinoline core are investigated for their antimicrobial and anticancer activities. researchgate.netgoogle.com The ethyl ester group in this compound provides a convenient handle for further derivatization to explore structure-activity relationships in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization of Ethyl 8 Aminoquinoline 3 Carboxylate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For quinoline (B57606) derivatives, NMR provides crucial information about the chemical environment of each hydrogen and carbon atom. uncw.edu

¹H-NMR Chemical Shift Analysis and Proton Interactions

The ¹H-NMR spectra of 8-aminoquinoline (B160924) derivatives provide a wealth of information regarding the proton environments within the molecule. In a representative analog, N-(quinolin-8-yl)but-3-enamide, the proton chemical shifts are observed in deuterated chloroform (B151607) (CDCl₃). Key signals include a singlet at 9.97 ppm attributed to the amide proton (NH). The aromatic protons of the quinoline ring resonate between 8.79 and 7.42 ppm. Specifically, the protons at positions 2 and 4 (H-2 and H-4) often show distinct downfield shifts. Protons on the butenamide side chain appear at chemical shifts corresponding to their respective electronic environments. rsc.org

For instance, in 2-ethyl-N-(quinolin-8-yl)but-3-enamide, the amide proton is observed at 9.97 ppm. The quinoline protons appear as multiplets at 8.79 ppm (H-2, H-4), 8.13 ppm (dd, J = 8.3, 1.6 Hz, H-5), 7.52 ppm (m, H-7), 7.47 ppm (dd, J = 8.3, 1.5 Hz, H-6), and 7.42 ppm (dd, J = 8.3, 4.2 Hz, H-3). The vinyl protons of the butenamide group are observed between 6.09 and 5.30 ppm. rsc.org The coupling constants (J values) provide information about the connectivity of adjacent protons. For example, the doublet of doublets (dd) pattern for H-5 indicates coupling to two neighboring protons with different coupling constants.

| Proton | 2-ethyl-N-(quinolin-8-yl)but-3-enamide | 2-isopropyl-N-(quinolin-8-yl)but-3-enamide |

|---|---|---|

| NH | 9.97 (s) | 9.91 (s) |

| H-2, H-4 | 8.79 (m) | 8.81 (d, J=1.6 Hz), 8.80 (dd, J=2.9, 1.7 Hz) |

| H-5 | 8.13 (dd, J=8.3, 1.6 Hz) | 8.14 (dd, J=8.3, 1.6 Hz) |

| H-7 | 7.54 – 7.49 (m) | 7.55 – 7.50 (m) |

| H-6 | 7.47 (dd, J=8.3, 1.5 Hz) | 7.48 (dd, J=8.3, 1.6 Hz) |

| H-3 | 7.42 (dd, J=8.3, 4.2 Hz) | 7.44 (dd, J=8.3, 4.2 Hz) |

| Vinyl H | 6.09 – 5.96 (m), 5.38 – 5.30 (m) | 6.04 (dt, J=17.1, 9.8 Hz), 5.34 – 5.27 (m) |

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In N-(quinolin-8-yl)but-3-enamide analogs, the carbonyl carbon of the amide group typically resonates around 172 ppm. The carbons of the quinoline ring appear in the aromatic region (approximately 116-148 ppm). rsc.org For example, in 2-ethyl-N-(quinolin-8-yl)but-3-enamide, the carbonyl carbon is observed at 172.15 ppm. The quinoline carbons are found at 148.23, 138.54, 136.83, 136.31, 134.51, 127.93, 127.38, 121.57, and 121.49 ppm. The vinyl carbons of the butenamide moiety are located at 118.16 ppm. rsc.org

| Carbon | 2-ethyl-N-(quinolin-8-yl)but-3-enamide | 2-isopropyl-N-(quinolin-8-yl)but-3-enamide |

|---|---|---|

| C=O | 172.15 | 172.12 |

| Quinoline C | 148.23, 138.54, 136.83, 136.31, 134.51, 127.93, 127.38, 121.57, 121.49, 116.41 | 148.20, 138.50, 136.32, 135.74, 134.47, 127.93, 127.39, 121.55, 121.46, 116.43 |

| Vinyl C | 118.16 | 118.75 |

| Alkyl C | 55.11, 25.11, 11.82 | 61.41, 30.30, 21.04, 19.72 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the complete structural assignment of complex molecules like quinoline derivatives. ijpsdronline.comresearchgate.net COSY spectra reveal proton-proton correlations, helping to establish the connectivity of the proton spin systems within the molecule. researchgate.net For example, a cross-peak between two proton signals in a COSY spectrum indicates that these protons are coupled to each other, typically on adjacent carbons.

HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule together. For instance, an HMBC correlation between the amide proton and the carbonyl carbon would confirm the amide linkage.

Concentration-Dependent NMR Behavior and Aromatic Stacking Interactions

The chemical shifts of protons in quinoline derivatives can exhibit concentration-dependent behavior in ¹H-NMR studies. uncw.eduuncw.edu This phenomenon is often attributed to intermolecular interactions, specifically π-π stacking between the aromatic quinoline rings. uncw.edu As the concentration of the sample increases, the equilibrium between monomeric and stacked species shifts, leading to changes in the observed chemical shifts. uncw.edu

In an anti-parallel stacking arrangement, the protons of one quinoline ring are shielded by the ring current of the adjacent ring, resulting in an upfield shift (lower ppm value). uncw.edu The extent of this shift can provide insights into the geometry and strength of the stacking interactions. Studies on substituted quinoline monomers and dimers have shown that the position and nature of substituents can significantly influence both inter- and intramolecular stacking behavior. uncw.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through fragmentation analysis. mdpi.com

Electron Ionization (EI) MS and Electrospray Ionization (ESI) MS

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. theanalyticalscientist.com EI is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "fingerprint" for the compound and can be used to deduce its structure. For quinoline derivatives, common fragmentation pathways involve the loss of small molecules like HCN from the quinoline ring. mcmaster.ca

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. theanalyticalscientist.comresearchgate.net This makes it particularly useful for determining the molecular weight of the parent compound. High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. rsc.orgnih.gov For example, the HRMS (ESI-TOF) analysis of N-(quinolin-8-yl)but-3-enamide gave a measured m/z of 213.1029 for the [M+H]⁺ ion, which corresponds to the calculated value of 213.1028 for C₁₃H₁₃N₂O⁺, confirming its elemental composition. rsc.org

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| N-(quinolin-8-yl)but-3-enamide | C₁₃H₁₃N₂O⁺ | 213.1028 | 213.1029 |

| 2-ethyl-N-(quinolin-8-yl)but-3-enamide | C₁₅H₁₇N₂O⁺ | 241.1341 | 241.1334 |

| 2-isopropyl-N-(quinolin-8-yl)but-3-enamide | C₁₆H₁₉N₂O⁺ | 255.1497 | 255.1486 |

Time-of-Flight (TOF-MS) for Accurate Mass Determination

Time-of-Flight Mass Spectrometry (TOF-MS) is an essential analytical technique for determining the precise molecular mass of a compound. savemyexams.com In TOF-MS, ions are accelerated by a uniform electric field, all receiving the same kinetic energy. wikipedia.org Subsequently, they travel through a field-free "drift" tube to a detector. The time required for an ion to traverse this tube is directly proportional to the square root of its mass-to-charge (m/z) ratio. wikipedia.org Lighter ions travel faster and reach the detector sooner than heavier ions, allowing for separation based on mass. savemyexams.compressbooks.pub

This method is particularly valued for its high mass accuracy, often yielding results with mass errors below 5 parts per million (ppm). nih.gov For Ethyl 8-aminoquinoline-3-carboxylate, high-resolution TOF-MS would be used to verify its elemental composition by comparing the experimentally measured mass to the theoretically calculated exact mass. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]⁺. nih.gov The accurate mass measurement provides unambiguous confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Ion Species | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M]⁺ | 216.0899 | 216.0895 | -1.85 |

| [M+H]⁺ | 217.0977 | 217.0972 | -2.30 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing accurate mass, mass spectrometry is used to elucidate the structure of a molecule by analyzing its fragmentation patterns. When subjected to ionization methods like electron impact (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The analysis of these fragments provides a "fingerprint" that helps to confirm the connectivity of atoms within the molecule.

For this compound, the fragmentation pattern would reveal characteristic losses associated with its functional groups—namely the ethyl ester and the amino-substituted quinoline core. The stable aromatic quinoline ring often results in a prominent molecular ion peak. libretexts.org Key fragmentation pathways would include:

Loss of an ethoxy radical (•OCH₂CH₃): Cleavage of the C-O bond in the ester group would result in a stable acylium ion.

Loss of an ethyl radical (•CH₂CH₃): This involves the cleavage of the O-C bond of the ester.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could occur, leading to the elimination of ethylene from the ethyl ester group.

Loss of the entire carboxylate group: Cleavage can result in the loss of •COOCH₂CH₃, leaving the 8-aminoquinoline cation radical.

The observed fragments allow for the verification of the presence and location of the ethyl carboxylate and amino groups on the quinoline scaffold. nih.govnih.gov

| m/z Value | Proposed Fragment Ion | Structural Formula |

|---|---|---|

| 216 | Molecular Ion [M]⁺ | [C₁₂H₁₂N₂O₂]⁺ |

| 187 | [M - C₂H₅]⁺ | [C₁₀H₇N₂O₂]⁺ |

| 171 | [M - •OC₂H₅]⁺ | [C₁₀H₈N₂O]⁺ |

| 144 | [M - C₂H₄O₂]⁺ | [C₁₀H₈N₂]⁺ |

| 143 | [M - •COOC₂H₅]⁺ | [C₉H₇N₂]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (stretching, bending, etc.). vscht.cz An IR spectrum provides a characteristic pattern of absorption bands that can be used to confirm the presence of key structural motifs.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

N-H Stretching: The primary amino group (-NH₂) typically shows two distinct bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹. vscht.cz

C=O Stretching: The ester carbonyl group (C=O) will produce a very strong and sharp absorption band. Due to conjugation with the quinoline ring, this band is expected in the 1730–1715 cm⁻¹ range, similar to other aromatic esters. vscht.cz

C=C and C=N Stretching: The aromatic quinoline ring will exhibit several absorption bands in the 1620–1450 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds. vscht.cz

C-O Stretching: The C-O single bond of the ester group will show a strong absorption band in the 1300–1100 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3450–3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100–3000 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2980–2850 | C-H Stretch | Aliphatic (Ethyl Group) |

| 1725–1710 | C=O Stretch | Conjugated Ester |

| 1620–1450 | C=C and C=N Stretch | Aromatic (Quinoline Ring) |

| 1300–1150 | C-O Stretch | Ester |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's elemental composition and purity. For this compound (C₁₂H₁₂N₂O₂), the analysis would confirm the ratio of C, H, and N atoms in the empirical formula.

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.66 | 66.58 |

| Hydrogen (H) | 5.59 | 5.63 |

| Nitrogen (N) | 12.95 | 12.91 |

X-ray Crystallography for Solid-State Structure Elucidation

For this compound, a successful crystallographic analysis would provide unequivocal proof of its structure. Based on studies of similar quinoline derivatives, several structural features would be anticipated. nih.govresearchgate.net The quinoline ring system is expected to be essentially planar. The analysis would reveal the orientation of the ethyl carboxylate substituent relative to this plane. Crucially, the crystal packing would likely be influenced by hydrogen bonding involving the amino group at the 8-position, which could act as a hydrogen bond donor to the nitrogen or oxygen atoms of neighboring molecules. Aromatic π-π stacking interactions between the planar quinoline rings of adjacent molecules are also a common feature in the crystal structures of such compounds. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| β (°) | 98.5 |

| Volume (ų) | 1071.2 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Interactions | N-H···N hydrogen bonding; π-π stacking |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. For quinoline (B57606) derivatives, these calculations provide insights into their electronic and structural characteristics. However, specific quantum chemical data for Ethyl 8-aminoquinoline-3-carboxylate is not available in the reviewed literature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently used to predict the properties of quinoline derivatives. nih.gov A DFT analysis of this compound would typically involve geometry optimization using a specific functional and basis set, such as B3LYP/6-311G(d,p), to find the lowest energy conformation of the molecule. materialsciencejournal.org Following optimization, various electronic properties could be calculated. Despite the common application of DFT to similar molecular structures, specific studies detailing these calculations for this compound could not be located.

Molecular Structures and Thermochemical Properties

The determination of a molecule's three-dimensional structure and its thermochemical properties are standard outcomes of computational analysis. DFT calculations can yield optimized geometrical parameters, including bond lengths and angles. materialsciencejournal.org Thermochemical properties such as enthalpy, entropy, and heat capacity can also be computed. Research on other complex organic molecules, like Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, has successfully used DFT methods for such determinations. materialsciencejournal.org However, published data on the specific molecular structure and thermochemical properties of this compound is not available.

Molecular Electric Properties and Solvent Effects

The molecular electric properties, including the dipole moment, are crucial for understanding a molecule's polarity and its interaction with other molecules and external electric fields. Computational models can also simulate the effect of different solvents on the molecular structure and properties, which is vital for predicting behavior in solution. While studies on related compounds have explored these aspects, specific data regarding the molecular electric properties and the influence of solvents on this compound are absent from the current body of scientific literature.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy difference between the HOMO and LUMO, known as the energy gap, provides insight into the molecule's kinetic stability and chemical reactivity. mdpi.com For many quinoline derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential applications. scirp.org For instance, studies on cinnoline-4-carboxylic acid have used HOMO-LUMO analysis to illustrate charge transfer within the molecule. ijastems.org A similar analysis for this compound would be valuable, but specific calculations and energy values are not documented in the available research.

HOMO-LUMO Data for Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|

Note: This data is for the parent compound Quinoline and is provided for context. Specific data for this compound is not available. scirp.org

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. mdpi.comnih.gov Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters such as polarizability and first-order hyperpolarizability. mdpi.com The investigation of NLO properties often involves analyzing the relationship between the electronic structure, intramolecular charge transfer, and the resulting optical non-linearity. While the NLO properties of various organic compounds, including some quinoline derivatives, have been explored theoretically, there is no specific published research on the NLO properties of this compound. nih.govresearchgate.net

Reactivity and Chemical Transformations of Ethyl 8 Aminoquinoline 3 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions of Quinoline (B57606) Derivatives

The reactivity of the quinoline ring system is a key determinant in the chemical transformations of Ethyl 8-aminoquinoline-3-carboxylate. The pyridine (B92270) ring of the quinoline nucleus is generally electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring is more electron-rich and thus the preferred site for electrophilic substitution.

Electrophilic Substitution: In quinoline and its derivatives, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the 5- and 8-positions of the benzene ring. This preference is due to the directing effect of the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack and directs incoming electrophiles to the benzenoid ring. The amino group at the 8-position in this compound is a strong activating group and would further enhance the reactivity of the benzene ring, particularly at the 5- and 7-positions. However, steric hindrance from the perisubstituted amino group can influence the regioselectivity of these reactions. The ethyl carboxylate group at the 3-position is an electron-withdrawing group, which deactivates the pyridine ring, further favoring electrophilic substitution on the benzene ring.

Nucleophilic Substitution: The pyridine ring of quinoline is susceptible to nucleophilic attack, primarily at the 2- and 4-positions. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position would further decrease the electron density of the pyridine ring, potentially enhancing its reactivity towards nucleophiles. However, direct nucleophilic substitution on the unsubstituted quinoline ring often requires harsh reaction conditions. The amino group at the 8-position is not expected to significantly influence nucleophilic substitution on the pyridine ring.

| Reaction Type | Preferred Positions on Quinoline Ring | Influence of Substituents on this compound |

| Electrophilic Substitution | 5 and 8 | The 8-amino group strongly activates the benzene ring, favoring substitution at positions 5 and 7. The 3-ethyl carboxylate group deactivates the pyridine ring. |

| Nucleophilic Substitution | 2 and 4 | The 3-ethyl carboxylate group deactivates the pyridine ring, potentially increasing its susceptibility to nucleophilic attack. |

Formation of Metal Complexes, including Lanthanide Complexes

The 8-aminoquinoline (B160924) scaffold is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Coordination typically occurs through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group, forming a stable five-membered chelate ring. The ethyl carboxylate group at the 3-position can also potentially participate in metal coordination, acting as a third coordination site, which could lead to the formation of more complex coordination polymers or polynuclear complexes.

The ability of 8-aminoquinoline derivatives to form complexes extends to the lanthanide series of elements. These complexes are of particular interest due to their potential applications in areas such as luminescence and catalysis. The coordination of lanthanide ions to 8-aminoquinoline ligands is driven by the interaction between the hard lanthanide cation and the nitrogen donor atoms of the ligand. The specific coordination geometry and stoichiometry of these complexes can be influenced by factors such as the nature of the lanthanide ion, the solvent system used, and the presence of counter-ions.

While specific studies on the metal complexes of this compound are not extensively documented, the known coordination behavior of 8-aminoquinoline and quinoline-3-carboxylate derivatives suggests that it would readily form complexes with a range of transition metals and lanthanides. The resulting complexes could exhibit interesting structural and photophysical properties.

| Ligand | Metal Ion Type | Typical Coordination Mode |

| 8-Aminoquinoline | Transition Metals, Lanthanides | Bidentate (Nquinoline, Namino) |

| Quinoline-3-carboxylate | Lanthanides | Can involve carboxylate group and quinoline nitrogen |

| This compound | Transition Metals, Lanthanides | Potentially bidentate or tridentate (Nquinoline, Namino, and possibly Ocarboxylate) |

Supramolecular Interactions and Self-Assembly

The molecular structure of this compound contains several functional groups capable of participating in non-covalent interactions, which can lead to the formation of ordered supramolecular architectures in the solid state. These interactions play a crucial role in determining the crystal packing and ultimately the macroscopic properties of the material.

Hydrogen Bonding: The amino group at the 8-position is a potent hydrogen-bond donor, capable of forming N-H···N and N-H···O hydrogen bonds. In related 8-aminoquinoline derivatives, bifurcated N-H···N hydrogen bonds, where the amino proton interacts simultaneously with the quinoline nitrogen of the same molecule and an acceptor atom of a neighboring molecule, have been observed. researchgate.netnih.gov Intermolecular hydrogen bonds, such as N-H···Cl and C-H···Cl, have also been documented in the crystal structures of 8-aminoquinoline salts. iucr.org The ester group at the 3-position provides a hydrogen-bond acceptor site (the carbonyl oxygen), which can interact with the amino protons of adjacent molecules.

π-π Stacking: The planar aromatic quinoline ring system is prone to π-π stacking interactions. rsc.org These interactions, where the electron-rich π-systems of adjacent molecules overlap, are a significant driving force in the self-assembly of many aromatic compounds. In the solid state, this compound molecules would likely arrange in a way that maximizes these stabilizing π-π interactions, leading to the formation of columnar or layered structures.

| Interaction Type | Potential Donors/Acceptors on this compound |

| Hydrogen Bonding | Donors: -NH2 groupAcceptors: Quinoline nitrogen, Carbonyl oxygen of the ester |

| π-π Stacking | The aromatic quinoline ring system |

Applications of Quinoline Carboxylic Acid Derivatives in Advanced Materials and Sensors

Fluorescent Probes and Chemosensors

Derivatives of 8-aminoquinoline (B160924) are well-regarded for their utility as molecular motifs in the design of ion sensors. researchgate.net The strategic placement of the amino group at the 8-position, in proximity to the nitrogen atom of the quinoline (B57606) ring, creates an effective bidentate chelation site for metal ions. This interaction often leads to significant changes in the molecule's fluorescent or optical properties, forming the basis for chemosensor development. researchgate.net

Detection of Metal Ions (e.g., Zn2+, Fe3+, Fe2+, Cu2+)

The 8-aminoquinoline core is a recognized metal-ion chelator, with a notable affinity for transition metal ions such as Cu2+, Ni2+, Zn2+, and Cd2+. researchgate.net The selective coordination ability of 8-aminoquinoline is considered superior to that of 8-hydroxyquinoline, although it tends to form less stable metal complexes on its own. nih.gov However, modifications to the 8-aminoquinoline structure, such as the creation of bis-8-aminoquinoline derivatives, have been shown to significantly enhance chelating ability and selectivity, particularly for Cu2+ ions. nih.gov These modified structures can achieve selective chelation of copper ions with only weak complexation of zinc ions. nih.gov This inherent capability of the 8-aminoquinoline scaffold suggests the potential for Ethyl 8-aminoquinoline-3-carboxylate to serve as a foundational structure for the development of selective fluorescent probes for various metal ions.

Table 1: Metal Ion Chelation by 8-Aminoquinoline Derivatives

| Metal Ion | Chelation Potential of 8-Aminoquinoline Core | Notes |

|---|---|---|

| Cu2+ | High | Bis-8-aminoquinoline derivatives show enhanced and selective chelation. nih.gov |

| Zn2+ | Moderate | Weakly complexed by some bis-8-aminoquinoline derivatives. researchgate.netnih.gov |

| Ni2+ | Moderate | Recognized as a potential target for 8-aminoquinoline-based chelators. researchgate.net |

| Cd2+ | Moderate | Identified as a metal ion that can be chelated by the 8-aminoquinoline moiety. researchgate.net |

Detection of Carboxylic Acids

While the primary application of 8-aminoquinoline derivatives in sensing is focused on metal ions, the presence of an amino group offers a site for potential interactions with acidic molecules. In some sensor designs, a carboxylic acid group on the sensor molecule interacts with the amine group of an analyte like dopamine (B1211576). nih.gov Reversing this concept, the amino group of this compound could potentially interact with carboxylic acid analytes through hydrogen bonding or proton transfer, leading to a detectable change in its photophysical properties. However, specific research on this compound for carboxylic acid detection is not extensively documented.

Biomolecule Sensing (e.g., Dopamine)

The detection of crucial biomolecules like dopamine is a significant area of sensor research. rsc.org Electrochemical sensors for dopamine have been developed using various materials, where the sensor's surface is modified to enhance sensitivity and selectivity. rsc.org In some instances, the interaction between a sensor's carboxylic acid group and the amine group of dopamine is a key part of the detection mechanism. nih.gov While direct applications of this compound for dopamine sensing are not detailed in available research, the 8-aminoquinoline scaffold is a component of multifunctional agents designed for potential therapeutic uses, such as in Alzheimer's disease research. nih.gov

Polymers Containing Quinoline Moieties

Quinoline and its derivatives are recognized components in the synthesis of polymeric materials. researchgate.net The inclusion of such heterocyclic structures can impart desirable thermal, optical, or electronic properties to the resulting polymer. The bifunctional nature of this compound, with its amino and carboxylate groups, presents possibilities for its incorporation into polymer chains through polycondensation or other polymerization techniques. The amino group could react with monomers containing, for example, carboxylic acid or acyl chloride functionalities, while the ester group could potentially be involved in transesterification reactions. The integration of the quinoline moiety into a polymer backbone could lead to materials with unique fluorescent or ion-binding capabilities.

Applications in Optoelectronics and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their applications in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure and conjugated π-system of the quinoline ring are conducive to charge transport and emissive properties. While specific research on the use of this compound in OLEDs is not prominent, the general class of quinoline-containing compounds is explored for these applications. The electronic properties of the quinoline core, potentially tunable by substituents like the amino and carboxylate groups in this compound, could make it a candidate for investigation as an emissive or charge-transporting material in OLED architectures.

Semiconductor Applications

The field of organic semiconductors is continually seeking new materials with tailored electronic properties. The aromatic and heterocyclic nature of quinoline derivatives suggests their potential for use in semiconductor applications. The ability to participate in π-π stacking and the presence of heteroatoms can influence charge carrier mobility. The specific electronic characteristics of this compound would depend on its molecular arrangement in the solid state and the influence of its substituent groups on its frontier molecular orbitals. Further research would be necessary to determine its suitability for applications in organic field-effect transistors (OFETs) or other semiconductor devices.

Third-Generation Photovoltaics and Dye-Sensitized Solar Cells

Quinoline carboxylic acid derivatives have emerged as a significant class of compounds in the development of third-generation photovoltaic technologies, particularly in dye-sensitized solar cells (DSSCs) and perovskite solar cells. nih.govnih.gov Their versatile molecular structure allows for tailored optoelectronic properties, making them suitable for various roles within these solar cell architectures, including as photosensitizers, co-sensitizers, and additives to enhance performance and stability. nih.govmdpi.com

The fundamental appeal of quinoline derivatives in this field lies in their inherent photoactive nature and the ability to modify their structure to achieve specific electronic and optical characteristics. nih.gov For instance, in DSSCs, the molecular structure of the dye used as a sensitizer (B1316253) is a primary determinant of the cell's photovoltaic performance. researchgate.net Researchers have focused on creating D-π-A (donor-π-bridge-acceptor) structures, where the quinoline moiety can act as the π-bridge, facilitating charge transfer from the donor to the acceptor and ultimately to the semiconductor's conduction band. researchgate.net

A notable strategy in designing efficient sensitizers involves incorporating a carboxylic acid group, often at the 3- or 4-position of the quinoline ring, which serves as an anchoring group to the titanium dioxide (TiO2) photoanode in DSSCs. researchgate.netnih.gov This ensures effective electronic coupling for electron injection from the excited dye into the semiconductor.

Recent research has explored various structural modifications to quinoline-based dyes to optimize their performance. One study synthesized three new dyes with a D-A-π-A structure, using diphenylamine (B1679370) as the electron donor, a quinoline as the π-bridge, and cyanoacrylic acid as the anchoring group. researchgate.net The study investigated the effect of different auxiliary electron acceptors (benzene, benzothiadiazole, and N-ethylhexylbenzotriazole) on the photovoltaic properties. The dye incorporating benzothiadiazole (BIM2) exhibited the highest power conversion efficiency (PCE) of 5.21% due to a red-shifted absorption spectrum, leading to a higher short-circuit current density (Jsc). researchgate.net

The following table summarizes the performance of these D-A-π-A quinoline-based dyes in DSSCs:

| Dye | Auxiliary Acceptor | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | PCE (%) |

| BIM1 | Benzene (B151609) | - | - | - | - |

| BIM2 | Benzothiadiazole | 11.53 | 0.627 | - | 5.21 |

| BIM3 | N-ethylhexylbenzotriazole | - | >BIM2 | - | - |

Data sourced from Arslan et al. (2021). researchgate.net

Furthermore, iso-quinoline cationic organic dyes have also been successfully employed as electron acceptors in DSSCs. rsc.org A study on four such dyes, without vinyl groups, demonstrated a PCE of up to 7.3% for the JH304 dye, which is comparable to the standard N719 dye's efficiency of 7.9%. rsc.org This highlights the versatility of the broader quinoline family in photovoltaic applications.

In the realm of perovskite solar cells, quinoline derivatives have been utilized as additives in the perovskite precursor solution. The introduction of quinoline was found to improve the quality of the perovskite film by inducing preferred crystal growth and orientation, which in turn reduces defect density. researchgate.net This passivation of defects suppresses non-radiative recombination of charge carriers, leading to enhanced photovoltaic performance and stability. An optimized device with a quinoline additive achieved a champion PCE of 20.87%, with a notable increase in the open-circuit voltage (Voc) to 1.142 V and a fill factor of 0.792. researchgate.net

The following table details the photovoltaic parameters of perovskite solar cells with and without the quinoline additive:

| Device | Voc (V) | Jsc (mA cm⁻²) | Fill Factor (ff) | PCE (%) |

| Control | <1.142 | - | <0.792 | <20.87 |

| Optimized with Quinoline | 1.142 | - | 0.792 | 20.87 |

Data sourced from Li et al. (2021). researchgate.net

The strategic design of quinoline carboxylic acid derivatives continues to be a promising avenue for advancing third-generation solar cell technologies, with ongoing research focused on further enhancing their light-harvesting capabilities and charge transfer dynamics. researchgate.netunesp.br

Raman-Chiral-Fluorescent Probes for Optical Diagnostics

Quinoline carboxylic acid derivatives are being ingeniously repurposed from therapeutic agents to sophisticated tools for optical diagnostics. acs.org By strategically modifying the quinoline scaffold, researchers have successfully developed multimodal probes that exhibit simultaneous Raman, chiral, and fluorescent activities. acs.orgacs.org These probes hold significant potential for investigating biomolecular functions within living cells without causing interference, a common issue with conventional quinoline-based drugs. acs.org

A key innovation in this area is the functionalization of the quinoline ring at the 3-position with cysteine. acs.org This modification not only introduces a chiral center but also provides a thiol group for anchoring the probe to plasmonic nanostructures (e.g., gold nanoparticles) and a carboxylic acid group to enhance water solubility. acs.orgport.ac.uk The resulting molecules, such as 3-QCTH, act as biocompatible, trimodal optical probes. acs.org

The fluorescence properties of these modified quinolines are noteworthy. For instance, 3-QCTH displays a primary emission peak at 305 nm with a shoulder around 350 nm, and another peak at 533 nm. port.ac.uk This dual-emission in both the UV and visible regions can be advantageous for various sensing applications. The relatively low fluorescence in the near-infrared region is particularly beneficial for its use as a Raman probe, as it minimizes interference with the Raman signal, which is often excited in this range. port.ac.uk

The Raman activity of these quinoline derivatives is inherently strong due to the aromatic nature of the quinoline ring and the presence of specific bonds like C=N and C–N. acs.org When these molecules are attached to gold nanoparticles, their Raman signal is significantly amplified through a phenomenon known as surface-enhanced Raman scattering (SERS). acs.orgport.ac.uk The SERS activity of the synthesized 3-QCTH was found to be comparable to that of a commercially available quinoline thiol Raman probe, demonstrating its efficacy for sensitive detection. acs.org

The following table summarizes the optical properties of a rationally designed quinoline-based probe (3-QCTH):

| Property | Observation | Significance |

| Fluorescence | Emission peaks at 305 nm (with a shoulder at ~350 nm) and 533 nm. port.ac.uk | Dual-emission in UV and visible ranges offers flexibility for different imaging modalities. |

| Chirality | Introduced via cysteine functionalization at the 3-position. acs.org | Enables chiroptical activity, adding another dimension for sensing and diagnostics. |

| Raman Activity | Strong intrinsic Raman signal, significantly enhanced by SERS on gold nanoparticles. acs.org | Allows for highly sensitive and specific detection of the probe. |

| Biocompatibility | Higher cell viability in both healthy and cancerous human cells compared to commercial quinoline thiols. acs.org | Crucial for applications in live-cell imaging and diagnostics. |

Data sourced from recent studies on molecular optical diagnostic probes. acs.orgport.ac.uk

The development of these multimodal quinoline probes represents a significant step forward in the design of molecular tools for theranostics, combining diagnostic capabilities with the potential for targeted therapy. acs.org The ability to custom-design these molecules with specific functionalities opens up a wide range of possibilities for their application in cancer diagnosis and therapy. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 8-aminoquinoline-3-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is synthesized via chemical reduction of 7-azido-8-nitroquinoline precursors followed by cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides. Key steps include:

- Reduction : Use sodium dithionite or catalytic hydrogenation to convert nitro groups to amines .

- Cyclocondensation : React the intermediate (e.g., ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine at reflux (70–80°C) .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity.

- Critical Factors : Maintain anhydrous conditions during cyclocondensation, and optimize stoichiometry (1:1.2 molar ratio of diamine to hydrazonoyl chloride) to avoid side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Answer : Validate the structure through:

- NMR :

- ¹H NMR : Expect signals for the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), aromatic protons (δ 7.0–8.5 ppm), and amine protons (δ 5.5–6.0 ppm if free) .

- ¹³C NMR : Carboxylate carbonyl at δ 165–170 ppm, quinolone C=O at δ 175–180 ppm .

- IR : Peaks for ester C=O (1700–1750 cm⁻¹) and amine N–H (3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., 232.24 g/mol for C₁₂H₁₂N₂O₂) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in large-scale syntheses?

- Answer :

- Solvent Selection : Ethanol is preferred for cyclocondensation due to its polarity and boiling point, but DMF may enhance solubility of intermediates .

- Catalysis : Triethylamine acts as a base to deprotonate intermediates, accelerating nucleophilic addition. Alternative bases (e.g., DBU) could improve reaction rates .

- Temperature Control : Gradual heating (70–80°C) prevents decomposition of thermally sensitive intermediates .

- Workup : Use aqueous extraction (e.g., 5% HCl) to remove unreacted reagents and partition the product into organic layers .

Q. How does the substitution pattern on the quinoline ring influence the bioactivity of this compound derivatives?

- Answer : Modifications at positions 6, 7, and 8 are critical:

- Antibacterial Activity : Fluoro or chloro substituents at position 6/7 (as in related fluoroquinolones) enhance DNA gyrase inhibition .

- Antitumor Potential : Cyclopropyl or aryl groups at position 1 improve cellular uptake and target binding (observed in pyrido[2,3-f]quinoxaline analogs) .

- Methodological Insight : Use structure-activity relationship (SAR) studies with analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) to guide functionalization .

Q. What analytical techniques are recommended to resolve contradictions in spectral data for this compound derivatives?

- Answer :

- Multi-Nuclear NMR : Use ¹⁵N NMR to resolve ambiguity in amine proton assignments .

- X-ray Crystallography : Confirm tautomeric forms (e.g., keto-enol equilibria in 4-oxo-quinoline derivatives) .

- High-Resolution MS (HRMS) : Differentiate between isobaric species (e.g., esters vs. acids) with ppm-level mass accuracy .

- Cross-Validation : Compare data with structurally characterized analogs (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.